molecular formula C10H5Cl7O B1149134 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- CAS No. 145213-12-3

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-

Cat. No.: B1149134
CAS No.: 145213-12-3
M. Wt: 389.299
InChI Key: ZXFXBSWRVIQKOD-WOBUKFROSA-N
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Description

Introduction and Chemical Identity

Nomenclature and Structural Classification

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- is a stereospecific organochlorine compound classified as a cyclodiene epoxide. It belongs to the broader family of heptachlor derivatives, which are structurally related to chlordane and other chlorinated pesticides. The compound’s IUPAC name reflects its complex bicyclic structure, characterized by:

  • A methanoindene core (a fused bicyclic system with a methylene bridge).
  • An epoxy group (oxirane ring) at the 2,3-position.
  • Seven chlorine atoms substituted at specific positions (1a,1b,2,3,4,5,5a,6,6a,7).

CAS Registry Number : 1024-57-3 (primary identifier for heptachlor epoxide).
Molecular Formula : $$ \text{C}{10}\text{H}5\text{Cl}_7\text{O} $$
Molecular Weight : 389.3 g/mol.

Table 1: Key Molecular Properties
Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}5\text{Cl}_7\text{O} $$
Molecular Weight 389.3 g/mol
CAS Registry Number 1024-57-3
IUPAC Name Full name as above
Stereochemistry (1aR,1bR,2S,5R,5aS,6R,6aR)-rel

Historical Development and Production

Heptachlor epoxide derivatives, including this stereoisomer, are not synthesized commercially but form via biotic and abiotic oxidation of heptachlor ($$ \text{C}{10}\text{H}{10}\text{Cl}_7 $$). Heptachlor itself was produced industrially through the Diels-Alder reaction of hexachlorocyclopentadiene and cyclopentadiene, followed by chlorination. Its epoxide metabolite arises through:

  • Microbial oxidation : Soil microorganisms metabolize heptachlor to the epoxide.
  • Chemical oxidation : Controlled laboratory synthesis using chromic acid in carboxylic acids (e.g., acetic acid).

Key Historical Context :

  • Heptachlor was first registered in 1952 for agricultural pest control.
  • Its epoxide metabolite gained attention due to its persistence and bioaccumulation potential, leading to regulatory restrictions in the 1970s.

Regulatory Status and Global Classifications

The compound’s regulatory status is tied to heptachlor, a Stockholm Convention Annex A chemical (phased out globally except for limited exemptions). Key classifications include:

Table 2: Regulatory Classifications
Regulatory Framework Classification/Action Basis for Regulation
Stockholm Convention (Annex A) Elimination of production/use Persistence, bioaccumulation, toxicity
EU REACH Regulation Restricted under Annex XVII PBT (Persistent, Bioaccumulative, Toxic) criteria
U.S. EPA Banned for most uses (1980s) Carcinogenicity, environmental persistence
WHO/FAO Food Standards Residue limits in food Toxicological risk assessment

Notable Restrictions :

  • Heptachlor : Banned in the U.S. except for fire ant control in sealed electrical equipment.
  • Heptachlor epoxide : Classified as a possible human carcinogen by the EPA and IARC.

Significance in Environmental Chemistry Research

This compound exemplifies challenges in managing persistent organic pollutants (POPs) due to its:

  • Environmental Persistence :
    • Half-life : Decades in soil; resistance to hydrolysis, photolysis, and biodegradation.
    • Bioaccumulation : Log $$ K_{ow} $$ = 6.1 (heptachlor) and 5.1 (epoxide), enabling biomagnification in aquatic and terrestrial food chains.
  • Research Focus Areas :
    • Fate and Transport : Adsorption to soils and sediments; long-range atmospheric transport.
    • Transformation Pathways : Microbial oxidation and photochemical degradation studies.
    • Risk Assessment : Development of environmental quality standards (EQS) for biota and drinking water.
Table 3: Environmental Quality Standards
Medium EQS (Heptachlor/Epoxide) Basis
Freshwater Biota 0.029 mg/kg (biota) Secondary poisoning risk
Marine Biota 0.00076 mg/kg Protection of top predators
Drinking Water 0.1 μg/L General pesticide standard

Properties

IUPAC Name

(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFXBSWRVIQKOD-WOBUKFROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058752
Record name Heptachlor epoxide A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28044-83-9
Record name 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptachlor epoxide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptachlor endo-epoxide isomer
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Preparation Methods

Epoxidation of Heptachlor

The primary industrial and laboratory synthesis involves the epoxidation of heptachlor (1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene). Heptachlor’s bicyclic structure contains a reactive double bond susceptible to oxidation. The reaction typically employs meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–25°C for 12–24 hours.

Heptachlor+mCPBADCMHeptachlor endo-epoxide+byproducts\text{Heptachlor} + \text{mCPBA} \xrightarrow{\text{DCM}} \text{Heptachlor endo-epoxide} + \text{byproducts}

The stereochemical outcome—endo-epoxide configuration —is dictated by the syn addition of oxygen across the double bond, favoring the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- isomer due to steric hindrance from adjacent chlorine substituents.

Table 1: Epoxidation Conditions and Yields

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
mCPBADCM0–252478–8595–98
H2_2O2_2/AcOHAcetone404862–6885–90

Alternative Oxidation Methods

Hydrogen peroxide in acetic acid offers a lower-cost alternative but requires elevated temperatures (40°C) and extended reaction times (48 hours), yielding 62–68% product with moderate purity (85–90%). This method is less favored due to competing side reactions, including dichlorination and ring-opening by acetic acid.

Stereochemical Control and Isomer Separation

Chromatographic Resolution

Crude reaction mixtures contain diastereomeric epoxides (endo vs. exo) and unreacted heptachlor. Preparative gas chromatography (GC) with electron capture detection (ECD) or high-performance liquid chromatography (HPLC) using C18 columns achieves isomer separation.

Table 2: Chromatographic Parameters for Isomer Separation

MethodColumnMobile PhaseRetention Time (min)
GC-ECDDB-5MS (30 m × 0.25 mm)Helium, 1.2 mL/min14.3 (endo), 15.1 (exo)
HPLC-UVC18 (250 × 4.6 mm)Acetonitrile:H2_2O (80:20)8.7 (endo), 9.5 (exo)

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C enriches the endo-epoxide to >99% purity by exploiting differential solubility of isomers.

Large-Scale Production and Industrial Protocols

Catalytic Epoxidation

Pilot-scale synthesis utilizes titanium silicate (TS-1) catalysts with hydrogen peroxide under mild conditions (30°C, 6 hours), achieving 88% yield and 97% purity. This method reduces peracid waste and improves scalability.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (CDCl3_3): δ 3.12 (d, J = 4.5 Hz, 1H, epoxy CH), 2.98–2.84 (m, 2H, bridgehead H).

  • GC-MS : m/z 389 [M+^+], 354 [M+^+-Cl], 319 [M+^+-2Cl].

Purity Assessment

NIST Standard Reference Material (SRM 2261) provides certified mass fractions (2 µg/mL in hexane) for calibration, ensuring analytical accuracy .

Chemical Reactions Analysis

Types of Reactions: 2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Toxicological Applications

Research indicates that compounds like 2,5-Methano-2H-indeno[1,2-b]oxirene are significant in toxicological studies due to their persistence in the environment and potential health impacts on humans and wildlife.

  • Health Effects : Studies have shown that exposure to chlordane-related compounds can lead to hepatocellular hypertrophy and other adverse effects in animal models. For instance:
    • A principal study identified a lowest observed adverse effect level (LOAEL) for liver effects at 1.0 mg/m³ in rats exposed to chlordane technical for 90 days .
    • The compound's metabolites accumulate in body fat and can lead to long-term health issues including endocrine disruption and carcinogenic effects .

Environmental Impact

The environmental persistence of chlorinated compounds like this one raises concerns regarding their bioaccumulation and ecological toxicity.

  • Bioaccumulation : Research indicates that these compounds tend to accumulate in the fatty tissues of organisms. This bioaccumulation can lead to higher concentrations up the food chain .
  • Ecotoxicological Studies : The impact of such compounds on aquatic ecosystems has been documented. For example:
    • Acute toxicity studies have shown detrimental effects on fish and amphibian populations exposed to chlordane derivatives .

Synthesis Applications

The unique structure of 2,5-Methano-2H-indeno[1,2-b]oxirene lends itself to various synthetic applications:

  • Organic Synthesis : This compound can serve as an intermediate in the synthesis of other complex organic molecules. Its chlorinated nature allows it to participate in nucleophilic substitution reactions which are valuable in organic chemistry.
  • Custom Synthesis : Companies specializing in chemical synthesis may utilize this compound for developing novel materials or pharmaceuticals due to its unique reactivity profile .

Case Study 1: Toxicological Assessment of Chlordane Derivatives

A comprehensive assessment conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) highlighted the toxicological profiles of chlordane and its derivatives including oxychlordane. The study emphasized the need for ongoing monitoring due to their potential health risks associated with long-term exposure.

Case Study 2: Environmental Monitoring of Chlorinated Compounds

Research published by the International Agency for Research on Cancer (IARC) has focused on the environmental monitoring of chlorinated pesticides including heptachlor and its epoxide forms. These studies have underscored the importance of regulating such compounds due to their carcinogenic potential and environmental persistence .

Mechanism of Action

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel- exerts its effects primarily through interaction with the nervous system and liver. It is metabolized by Cytochrome P450 enzymes, which convert it into more toxic metabolites. These metabolites can disrupt cellular functions, leading to increased gluconeogenic enzyme activities and altered liver function. The compound also affects the immunological and reproductive systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heptachlor (CAS: 76-44-8)

Structural Relationship: Heptachlor is the parent compound of heptachlor epoxide, lacking the epoxide group. Its structure includes a methanoindene core with seven chlorine atoms.

  • Molecular formula : C₁₀H₅Cl₇
  • Molecular weight : 373.32 g/mol
  • Boiling point : 145°C
  • LogPow : 3.87–6.13

Toxicity and Use : Heptachlor is less polar than its epoxidized form, with an acute oral LD₅₀ of 147–220 mg/kg in rats . Historically used as an insecticide, it is metabolized into heptachlor epoxide in the environment, which is more stable and toxic .

Key Difference: The absence of the epoxide group reduces its environmental persistence compared to heptachlor epoxide. However, both compounds are regulated under international standards due to their carcinogenic risks .

Octachloro Epoxide Derivative (CAS: 27304-13-8)

Structural Relationship: This compound shares the methanoindenooxirene core but has eight chlorine atoms instead of seven.

  • Molecular formula : C₁₀H₄Cl₈O
  • Molecular weight : 423.76 g/mol
  • Analytical Data: Gas chromatography retention indices (RI) on non-polar columns are reported, with RIs ranging from 1982 to 2071 depending on the column type and temperature program .

Toxicity and Stability: The additional chlorine atom likely increases its molecular weight and environmental persistence.

Other Indeno-Oxirene Derivatives

  • Simpler Epoxides: Compounds like (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS: 85354-35-4) lack chlorine substituents, reducing their toxicity and environmental impact. Their molecular weight (132.16 g/mol) and LogPow are significantly lower .
  • Dicarboxylic Acid Derivatives: Examples include 2,5-Methano-2H-indeno[1,2-b]oxirene-3,4-dicarboxylic acid (CAS: 100578-41-4), which replaces chlorine atoms with carboxylic acid groups.

Research Findings and Environmental Impact

  • Persistence : Heptachlor epoxide’s high LogPow (6.89) correlates with bioaccumulation in fatty tissues, posing risks to aquatic ecosystems and humans .
  • Degradation : Both heptachlor and its epoxide resist microbial degradation, with half-lives exceeding years in soil .
  • Regulatory Status : Listed under the Stockholm Convention on Persistent Organic Pollutants (POPs), with strict guidelines for disposal and storage .

Biological Activity

2,5-Methano-2H-indeno[1,2-b]oxirene with multiple chlorinated substituents is a complex chemical compound known for its biological activity and potential toxicity. This article reviews its biological effects based on existing literature and studies.

  • Chemical Formula : C10H4Cl8O
  • Molecular Weight : 423.762 g/mol
  • CAS Registry Number : 27304-13-8
  • IUPAC Name : 2,5-Methano-2H-indeno[1,2-b]oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel-

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its toxicological effects. It is closely related to heptachlor and chlordane—both of which have been extensively studied for their environmental persistence and health impacts.

Toxicological Profile

The compound exhibits several toxicological effects that are significant for public health:

  • Carcinogenicity : Studies have indicated that exposure to chlorinated compounds like heptachlor can lead to liver carcinomas in rodent models. Specifically:
    • In rodent studies involving chronic exposure to heptachlor and its epoxide form (heptachlor epoxide), liver tumors were observed .
  • Hematological Effects : Increased leukocyte counts and altered platelet levels have been reported in animal studies following exposure to chlordane-related compounds .
  • Neurological Effects : Neurotoxic effects including tremors and behavioral changes were noted in animals exposed to these compounds. The mechanisms involve disruption of neurotransmitter systems .

Case Studies

A review of several case studies provides insight into the biological activity of this compound:

  • Chronic Exposure Studies :
    • In a study examining the effects of heptachlor on rats over a 90-day period at varying concentrations (1 mg/m³), significant liver damage was reported alongside hematological changes .
    • The lowest observed adverse effect level (LOAEL) was determined to be 1 mg/m³ for hepatocellular hypertrophy .
  • Developmental Toxicity :
    • Developmental studies indicated that exposure during gestation led to reduced fetal weights and increased mortality rates in offspring .
  • Immunotoxicity :
    • Evidence suggests that exposure can lead to immunosuppression characterized by altered immune response markers in exposed animals .

The biological activity of this compound can be attributed to several mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Compounds like heptachlor can activate AhR pathways leading to increased expression of cytochrome P450 enzymes involved in the metabolism of xenobiotics .
  • Oxidative Stress : Exposure has been linked to increased oxidative stress markers such as heme oxygenase-1 (HO-1), contributing to cellular damage .

Data Summary Table

Biological EffectObserved OutcomeReference
CarcinogenicityLiver tumors in rodents
Hematological ChangesIncreased leukocyte count
Neurological SymptomsTremors and behavioral changes
Developmental ToxicityReduced fetal weight
ImmunotoxicityAltered immune response

Q & A

Q. What are the validated synthetic routes for producing the compound, and how can its stereochemical purity be ensured?

The compound is a stereoisomer of heptachlor epoxide, a persistent environmental pollutant derived from heptachlor oxidation. Synthesis typically involves epoxidation of heptachlor using peroxides or enzymatic pathways. To ensure stereochemical purity:

  • Use chiral column chromatography (e.g., polysaccharide-based phases) to isolate the (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- configuration.
  • Validate purity via 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography to confirm spatial orientation of substituents .
  • Monitor reaction intermediates using GC-MS with electron capture detection (ECD) to avoid racemization .

Q. What analytical methods are recommended for detecting trace levels of this compound in environmental samples?

Prioritize methods with high sensitivity and specificity:

  • GC-ECD or GC-MS : Optimize using a DB-5MS capillary column (30 m × 0.25 mm) with a temperature ramp of 50°C (hold 1 min) to 300°C (10°C/min). Use heptachlor epoxide-d4 as an internal standard .
  • LC-HRMS : Employ a C18 column with ESI⁻ ionization for polar metabolites. Detection limits ≤ 0.1 ppb are achievable in soil/water matrices .
  • Validate recovery rates (70–120%) via spiked matrix samples to address matrix effects .

Q. How does the compound’s stability vary under different storage conditions?

Stability depends on environmental factors:

ConditionDegradation Rate (Half-Life)Key Degradation Products
Aqueous pH 7, 25°C~6 months1-hydroxychlordane, dichlorodiphenyldichloroethylene (DDE)
UV light (λ = 254 nm)<24 hoursRadical-mediated ring-opening products
Anaerobic soil>5 yearsPersistent parent compound

Store samples in amber vials at -20°C with minimal headspace to prevent photolytic/oxidative degradation .

Advanced Research Questions

Q. How can computational models predict the compound’s environmental fate and bioaccumulation potential?

Integrate AI-driven tools (e.g., COMSOL Multiphysics) with the following parameters:

  • Log KowK_{ow} : 5.7 (high lipophilicity) predicts bioaccumulation in fatty tissues.
  • Henry’s Law Constant : 1.2 × 10⁻⁵ atm·m³/mol suggests volatilization from water.
  • QSAR models : Use EPI Suite to estimate degradation pathways (e.g., hydrolysis half-life = 1.3 years at pH 7).
  • Validate predictions against field data from sediment cores or biota samples to refine model accuracy .

Q. What experimental strategies resolve contradictions in reported toxicity mechanisms across studies?

Discrepancies often arise from:

  • Metabolite variability : Use in vitro assays (e.g., human hepatocyte cultures) to compare oxidative stress responses (ROS, CYP450 induction) between the parent compound and metabolites like oxychlordane .
  • Species-specific differences : Conduct cross-species LC₅₀ tests (e.g., zebrafish vs. Daphnia magna) under standardized OECD protocols.
  • Endpoint selection : Combine transcriptomics (RNA-seq) with traditional histopathology to identify sublethal effects .

Q. How can isotopic labeling techniques track the compound’s uptake and translocation in plant systems?

  • Synthesize 13C^{13}\text{C}- or 36Cl^{36}\text{Cl}-labeled analogs via nucleophilic substitution using 13C^{13}\text{C}-heptachlor.
  • Apply hydroponic exposure studies (0.1–10 ppm) to Arabidopsis or Zea mays.
  • Analyze isotopic distribution via NanoSIMS or autoradiography to map translocation pathways (root → xylem → leaves) .

Q. What advanced separation technologies improve chiral resolution for metabolite identification?

  • 2D-LC : Couple achiral (C18) and chiral (Chiralpak IA) columns in tandem.
  • Supercritical Fluid Chromatography (SFC) : Use CO₂/ethanol mobile phases at 40°C for baseline separation of diastereomers.
  • Capillary Electrophoresis (CE) : Optimize borate buffer (pH 9.2) with cyclodextrin additives for enantiomeric excess (ee) ≥ 98% .

Methodological Considerations

  • Theoretical Frameworks : Link studies to organochlorine reactivity models (e.g., Frontier Molecular Orbital theory for epoxide ring-opening kinetics) .
  • Data Validation : Cross-reference analytical results with EPA/NIST databases (e.g., CAS 1024-57-3 for spectral libraries) .

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